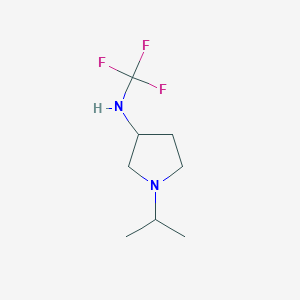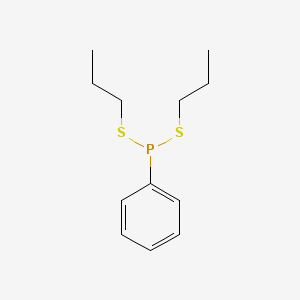
Arsine, chlorodi(2-furyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chlorodi(2-furyl)arsine typically involves the reaction of 2-furylmagnesium bromide with trichloroarsine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
2-FurylMgBr+AsCl3→Chlorodi(2-furyl)arsine+MgBrCl
Industrial Production Methods
Industrial production of chlorodi(2-furyl)arsine may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The purification of the product is typically achieved through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
Chlorodi(2-furyl)arsine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to arsine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Arsenic trioxide (As2O3) and other arsenic oxides.
Reduction: Arsine (AsH3) and its derivatives.
Substitution: Various substituted arsines depending on the nucleophile used.
科学研究应用
Chlorodi(2-furyl)arsine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies on its biological activity and potential toxicity are ongoing.
Medicine: Research is being conducted on its potential use in pharmaceuticals, particularly in cancer treatment.
Industry: It is used in the semiconductor industry for the deposition of thin films and in the production of specialized materials.
作用机制
The mechanism by which chlorodi(2-furyl)arsine exerts its effects involves its interaction with cellular components. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular structures and DNA.
相似化合物的比较
Similar Compounds
Arsine (AsH3): A simpler arsenic hydride with different reactivity and toxicity profiles.
Triphenylarsine (As(C6H5)3): An organoarsenic compound with three phenyl groups attached to arsenic.
Diethylarsine (As(C2H5)2H): Another organoarsenic compound with two ethyl groups.
Uniqueness
Chlorodi(2-furyl)arsine is unique due to the presence of furan rings, which impart specific electronic and steric properties
属性
CAS 编号 |
64049-08-7 |
|---|---|
分子式 |
C8H6AsClO2 |
分子量 |
244.50 g/mol |
IUPAC 名称 |
chloro-bis(furan-2-yl)arsane |
InChI |
InChI=1S/C8H6AsClO2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H |
InChI 键 |
CBHQCIIFSGSSEP-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)[As](C2=CC=CO2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


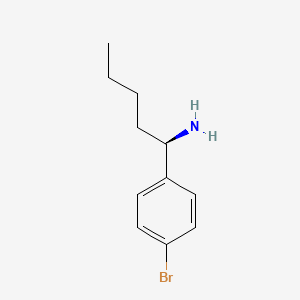
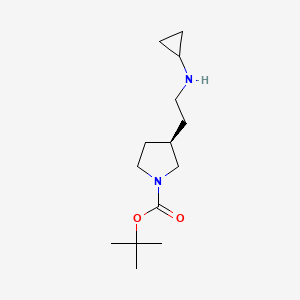
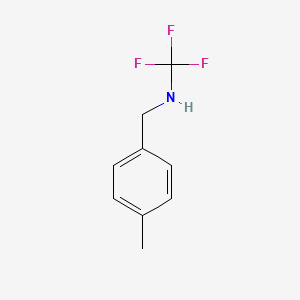
![Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene-](/img/structure/B13963050.png)
![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
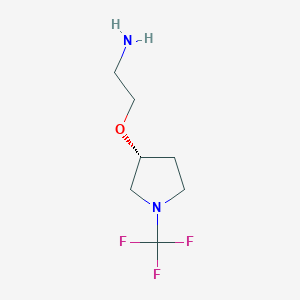
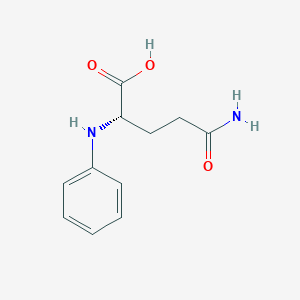
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13963069.png)


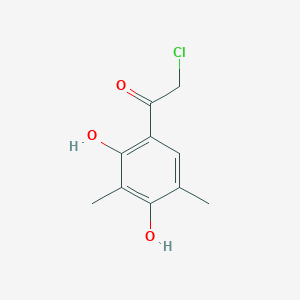
![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)
